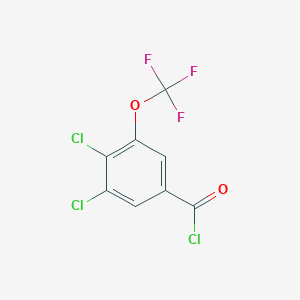

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCSBRUHKNPZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

This guide provides a comprehensive technical overview of 3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride, a specialized reagent with significant potential in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. Consequently, this document synthesizes available information from chemical suppliers with established principles of organic chemistry and data from analogous structures to provide a robust and practical resource for laboratory professionals. The primary CAS number associated with this compound is 1706458-00-5 .

Core Chemical Identity and Physicochemical Properties

This compound belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a benzoyl chloride functional group.

The trifluoromethoxy (-OCF₃) group is a key feature, imparting unique electronic properties to the molecule. It is a strongly electron-withdrawing and highly lipophilic moiety, which can significantly influence the biological activity and pharmacokinetic properties of molecules into which it is incorporated.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1706458-00-5 | [2][3][4][5] |

| Molecular Formula | C₈H₂Cl₃F₃O₂ | [2][3] |

| Molecular Weight | 295.45 g/mol | Calculated |

| Appearance | Likely a solid or liquid at room temperature | Inferred from similar benzoyl chlorides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General property of acyl chlorides |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Key reactions of this compound.

The electron-withdrawing effects of the two chlorine atoms and the trifluoromethoxy group increase the electrophilicity of the carbonyl carbon, likely making this benzoyl chloride more reactive than unsubstituted benzoyl chloride. [6][7]

Significance in Drug Development

The trifluoromethoxy group is a highly sought-after substituent in modern medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bond is very strong, and the -OCF₃ group is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes, potentially leading to better bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding. [1] This reagent is therefore a valuable building block for the synthesis of novel therapeutic agents where these properties are desired.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.

Table 2: Safety and Handling Considerations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. | To prevent skin and eye contact with the corrosive material and to avoid inhalation of its likely lachrymatory vapors. |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and syringes. | To prevent reaction with atmospheric moisture, which would degrade the reagent. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases. | To maintain the integrity of the compound and prevent hazardous reactions. |

| Spill and Disposal | Neutralize small spills with an inert absorbent material. Dispose of in accordance with local regulations for hazardous chemical waste. | To safely manage accidental releases and ensure proper disposal. |

Conclusion and Future Outlook

This compound is a specialized chemical intermediate with considerable potential for the synthesis of complex organic molecules, particularly in the life sciences. While detailed public data on its properties and synthesis are currently limited, its reactivity can be reliably predicted based on the established chemistry of acyl chlorides and the electronic influence of its substituents. As the demand for fluorinated building blocks in drug discovery continues to grow, it is anticipated that more information regarding this and similar reagents will become available, further enabling their application in the development of next-generation pharmaceuticals and agrochemicals.

References

Due to the limited availability of specific literature for this compound, this reference list includes sources for analogous compounds and general chemical principles.

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Retrieved from [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 1706458-00-5 | 2616-7-85 | MDL MFCD28054195 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

Executive Summary: this compound is a highly functionalized chemical intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two chloro-substituents and an electron-withdrawing trifluoromethoxy group, makes it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive, field-proven pathway for its synthesis, designed for chemical researchers and drug development professionals. The narrative emphasizes scientific integrity, experimental causality, and practical laboratory execution, beginning with the commercially available precursor, 3,4-dichloro-5-(trifluoromethoxy)aniline.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule, this compound (I), identifies the corresponding carboxylic acid (II) as its immediate precursor. The conversion of a carboxylic acid to an acyl chloride is a standard and high-yielding transformation. The primary synthetic challenge lies in the formation of the substituted benzoic acid ring. This acid can be disconnected via the carboxyl group to a nitrile (III), which in turn points to a diazonium salt intermediate (IV). This diazonium salt is readily accessible from the corresponding aniline (V).

Retrosynthetic Pathway:

-

Target: this compound (I)

-

Precursor 1: 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (II)

-

Precursor 2: 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile (III)

-

Precursor 3: 3,4-Dichloro-5-(trifluoromethoxy)benzenediazonium salt (IV)

-

Starting Material: 3,4-Dichloro-5-(trifluoromethoxy)aniline (V)

While a de novo synthesis of the aniline precursor (V) is possible through a multi-step sequence involving nitration, fluorination, and reduction, this approach is complex and time-consuming.[1] A key strategic insight for efficient synthesis is the identification of 3,4-dichloro-5-(trifluoromethoxy)aniline as a commercially available starting material.[2] Therefore, the most practical and resource-efficient forward synthesis commences from this advanced intermediate.

This guide details a robust two-stage process:

-

Stage 1: A Sandmeyer reaction to convert the amino group of the aniline into a carboxylic acid via a nitrile intermediate.

-

Stage 2: Chlorination of the resulting benzoic acid to yield the final benzoyl chloride product.

Recommended Synthetic Pathway: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Stage 1: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

This stage involves three distinct chemical operations performed sequentially: Diazotization, Cyanation, and Hydrolysis.

2.1.1 Step 1A: Diazotization of 3,4-Dichloro-5-(trifluoromethoxy)aniline

-

Principle & Rationale: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This transforms the amino group into an excellent leaving group (N₂), which is essential for the subsequent substitution reaction. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated or heated.

-

Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-dichloro-5-(trifluoromethoxy)aniline (1.0 eq).

-

Add a 3 M solution of hydrochloric acid (HCl) (approx. 4.0 eq). Stir the mixture to form a fine slurry.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear (or slightly yellow) and is now ready for the next step. Caution: Do not isolate the diazonium salt.

-

2.1.2 Step 1B: Sandmeyer Cyanation

-

Principle & Rationale: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. This forms the corresponding benzonitrile. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that enables the substitution.

-

Protocol:

-

In a separate large beaker or flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and sodium cyanide (NaCN) (1.4 eq) in water. Warm gently if necessary to dissolve, then cool to 5-10 °C. Extreme Caution: Cyanide salts are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Slowly and carefully add the cold diazonium salt solution from Step 1A to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 3,4-dichloro-5-(trifluoromethoxy)benzonitrile.

-

2.1.3 Step 1C: Hydrolysis of the Benzonitrile

-

Principle & Rationale: The nitrile group is hydrolyzed under strong acidic conditions to the corresponding carboxylic acid. The reaction proceeds through a protonated intermediate, which is attacked by water, ultimately leading to the carboxylic acid and ammonium sulfate.

-

Protocol:

-

Combine the crude benzonitrile from Step 1B with a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it over crushed ice. This will cause the carboxylic acid product to precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-dichloro-5-(trifluoromethoxy)benzoic acid.

-

Stage 2: Synthesis of this compound

-

Principle & Rationale: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.[4]

-

Protocol:

-

Place the dried 3,4-dichloro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

-

Add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq).

-

Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.[5]

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting residue is the crude this compound. For most applications, this crude product is of sufficient purity. If necessary, it can be further purified by vacuum distillation.

-

Visualization and Data Summary

Synthesis Workflow Diagram

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

Abstract: This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document details its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it outlines its significant applications, provides detailed experimental protocols for its preparation and characterization, and establishes rigorous safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical process development.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic acyl chloride. Its strategic importance in organic synthesis stems from the unique combination of its substituents on the benzene ring. The presence of chlorine atoms and a trifluoromethoxy group significantly influences the molecule's electronic properties and reactivity.[1][2] The electron-withdrawing nature of these groups makes the acyl chloride an exceptionally reactive electrophile, ideal for forming amide and ester linkages.[3][4]

The trifluoromethoxy (-OCF3) group, in particular, is of great interest in medicinal chemistry. It is considered a "super-methoxy" group, sharing the steric footprint of a methoxy group but possessing strong electron-withdrawing properties instead of electron-donating ones. This moiety can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable feature in modern drug design.[3][5] Consequently, this compound serves as a critical building block for introducing this desirable pharmacophore into complex molecular architectures.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted at the 1, 3, 4, and 5 positions. The key functional group is the benzoyl chloride moiety, which dictates its primary reactivity as an acylating agent.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The key physicochemical properties are summarized below, providing essential data for experimental design and process control.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₃F₃O₂ | [6] |

| Molecular Weight | 295.45 g/mol | N/A |

| CAS Number | 180052-93-7 | N/A |

| Appearance | Solid (Typical) | [7] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane). | [8] |

Synthesis and Reactivity

Synthesis Pathway

The primary and most industrially viable method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid.[9] This transformation is a cornerstone of organic synthesis.

Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[10]

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound from its carboxylic acid precursor.

Causality of Experimental Choice: The reaction is conducted under anhydrous conditions because acyl chlorides are highly susceptible to hydrolysis, readily reacting with water to revert to the carboxylic acid.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with thionyl chloride via the formation of the Vilsmeier reagent, a more potent chlorinating species.[10]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This high reactivity makes it an excellent acylating agent.[4][11]

Key reactions include:

-

Amidation: Reaction with primary or secondary amines to form stable amide bonds. This is a fundamental reaction in the synthesis of many pharmaceuticals.[3]

-

Esterification: Reaction with alcohols to form esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Diagram 3: General Reactivity Pathway (Amidation)

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Chloro-4-(trifluoromethoxy)benzoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. asianpubs.org [asianpubs.org]

- 11. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

A Spectroscopic Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoyl Chloride: A Predictive Analysis for Researchers

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride, a compound of interest in drug discovery and fine chemical synthesis. In the absence of publicly available, complete experimental spectra for this specific molecule, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing comparisons with structurally analogous compounds, we will project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to aid in the identification, characterization, and quality control of this and related chemical entities.

The unique substitution pattern of this compound, featuring electron-withdrawing chloro and trifluoromethoxy groups on the aromatic ring, alongside a reactive benzoyl chloride moiety, suggests a complex and informative spectroscopic profile. Understanding these characteristics is paramount for its effective use in synthetic chemistry.

I. Molecular Structure and Predicted Spectroscopic Behavior

The logical first step in any spectroscopic analysis is to understand the molecular structure and the influence of its constituent functional groups on the resulting spectra.

Caption: Molecular structure of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons. The electron-withdrawing nature of the substituents will deshield these protons, shifting them downfield.

| Predicted Proton Signal | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Coupling Constant (J) Hz |

| Ar-H (position 2) | 7.8 - 8.1 | Doublet | 1H | ~2.0 |

| Ar-H (position 6) | 7.6 - 7.9 | Doublet | 1H | ~2.0 |

Causality behind Predictions: The predicted chemical shifts are based on data from analogous compounds like 3,4-dichlorobenzoyl chloride. The two aromatic protons are not chemically equivalent and will likely appear as doublets due to meta-coupling with each other.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon environment. The carbonyl carbon of the benzoyl chloride will be significantly downfield.

| Predicted Carbon Signal | Chemical Shift (δ) ppm (CDCl₃) |

| C=O | 165 - 170 |

| C-O | 150 - 155 (quartet, J ≈ 1-2 Hz) |

| C-Cl | 135 - 140 |

| C-Cl | 133 - 138 |

| C-COCl | 130 - 135 |

| Ar-CH | 125 - 130 |

| Ar-CH | 120 - 125 |

| CF₃ | 118 - 122 (quartet, J ≈ 260 Hz) |

Causality behind Predictions: The chemical shifts are estimated based on known values for substituted benzoyl chlorides and compounds containing trifluoromethoxy groups. The trifluoromethoxy group will cause the carbon it is attached to and the trifluoromethyl carbon to appear as quartets due to coupling with the fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Fluorine Signal | Chemical Shift (δ) ppm (CDCl₃) |

| -OCF₃ | -58 to -62 |

Causality behind Predictions: This prediction is based on typical chemical shift ranges for trifluoromethoxy groups on aromatic rings.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Caption: A standard workflow for NMR spectroscopic analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch.

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (acid chloride) | 1770 - 1810 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

| C-F stretches | 1100 - 1300 | Strong, multiple bands |

| C-O stretch | 1000 - 1100 | Medium |

| Aromatic C=C stretches | 1450 - 1600 | Medium to Weak |

Causality behind Predictions: The high frequency of the carbonyl stretch is characteristic of acid chlorides. The strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethoxy group. These predictions are based on well-established correlation tables for IR spectroscopy.

Experimental Protocol for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

| Predicted Ion Fragment | m/z (relative to ¹²C, ³⁵Cl) | Predicted Relative Intensity |

| [M]⁺ | 278 | High (with M+2 and M+4 isotopic peaks) |

| [M-Cl]⁺ | 243 | High |

| [M-COCl]⁺ | 197 | Medium |

| [C₇H₂Cl₂O]⁺ | 173 | Low |

Causality behind Predictions: The molecular ion peak will exhibit a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks, respectively, due to the two chlorine isotopes. The most prominent fragmentation pathway is likely the loss of the chlorine radical from the benzoyl chloride moiety to form a stable acylium ion. Subsequent loss of carbon monoxide is also a common fragmentation pathway for benzoyl derivatives. These predictions are based on established fragmentation patterns of aromatic acid chlorides.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Caption: A generalized workflow for mass spectrometry analysis.

V. Conclusion

This technical guide has provided a comprehensive, predictive overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can more effectively characterize this molecule, monitor reaction progress, and ensure its purity. The provided protocols and interpretations, grounded in fundamental spectroscopic principles and data from analogous structures, offer a solid framework for the practical application of this important chemical intermediate. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a valuable roadmap for that endeavor.

References

-

NIST. 3-(Trifluoromethoxy)benzoyl chloride. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative source for spectroscopic interpretation, no direct URL available for the entire book).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general authoritative source for spectroscopic interpretation, no direct URL available for the entire book).

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid: Starting Materials and Strategic Approaches

For Immediate Release

A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate

This technical guide provides a detailed exploration of the synthetic routes to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid, a crucial building block in the development of novel pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the selection of starting materials and the strategic considerations underpinning viable synthetic methodologies.

Introduction: The Significance of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

The unique substitution pattern of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid, featuring a trifluoromethoxy group and a dichlorinated phenyl ring, imparts desirable physicochemical properties to molecules. The trifluoromethoxy group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this benzoic acid derivative serves as a vital intermediate in the synthesis of a variety of pharmacologically active compounds.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the introduction of the carboxylic acid and the trifluoromethoxy group.

Caption: Workflow for Lewis Acid-Mediated Carboxylation.

Experimental Protocol: Lewis Acid-Mediated Carboxylation

Materials:

-

1,2-Dichloro-3-(trifluoromethoxy)benzene

-

Aluminum bromide (AlBr3)

-

Trialkylsilyl chloride (e.g., Ph3SiCl)

-

Carbon dioxide (CO2)

-

Anhydrous solvent (e.g., cyclohexane)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a dried reaction vessel under a nitrogen atmosphere, add 1,2-Dichloro-3-(trifluoromethoxy)benzene and the anhydrous solvent.

-

Add aluminum bromide and the trialkylsilyl chloride to the mixture.

-

Pressurize the vessel with carbon dioxide (e.g., 3.0 MPa). [1]4. Stir the reaction mixture at the desired temperature (room temperature to elevated) for the required duration.

-

After the reaction is complete, carefully quench the reaction with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid.

Synthetic Route B: Functional Group Transformation from 3,4-Dichloro-5-(trifluoromethoxy)aniline

This alternative strategy involves the synthesis of the target benzoic acid from the corresponding aniline derivative. [2]This route leverages the well-established Sandmeyer reaction. [3][4]

Starting Material: 3,4-Dichloro-5-(trifluoromethoxy)aniline

3,4-Dichloro-5-(trifluoromethoxy)aniline is a key intermediate that may be commercially available or synthesized from precursors like 1,2-dichloro-3-nitro-5-(trifluoromethoxy)benzene through reduction.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a versatile method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. [3]To synthesize the benzoic acid, the aniline is first converted to a nitrile, which is then hydrolyzed.

Caption: Sandmeyer Reaction Pathway to the Target Benzoic Acid.

Experimental Protocol: Sandmeyer Reaction and Hydrolysis

Step 1: Diazotization and Cyanation

Materials:

-

3,4-Dichloro-5-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Ice

Procedure:

-

Dissolve 3,4-Dichloro-5-(trifluoromethoxy)aniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt solution. [4]3. In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the resulting 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extract.

Step 2: Hydrolysis of the Nitrile

Materials:

-

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

Procedure:

-

Heat the crude 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile with an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, which should cause the 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid to precipitate.

-

Filter the solid product, wash with cold water, and dry to obtain the final product.

Conclusion and Strategic Recommendations

Both synthetic routes presented offer viable pathways to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid. The choice between them will depend on several factors:

-

Availability and Cost of Starting Materials: The relative cost and accessibility of 1,2-Dichloro-3-(trifluoromethoxy)benzene versus 3,4-Dichloro-5-(trifluoromethoxy)aniline will be a primary determinant.

-

Scalability and Safety: The Sandmeyer reaction (Route B) involves the formation of potentially unstable diazonium salts, which requires careful temperature control, especially on a large scale. The Lewis acid-mediated carboxylation (Route A) may be more amenable to scale-up, although it requires handling of corrosive Lewis acids.

-

Process Efficiency and Yield: Both routes can provide good to excellent yields with proper optimization. A thorough cost-benefit analysis of each step is recommended.

For laboratory-scale synthesis, the Sandmeyer route might be more straightforward if the aniline is readily available. For industrial-scale production, the carboxylation route could be more cost-effective and safer if a robust process is developed.

References

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

-

Shaheen, U., A., A., & Zia-ur-Rehman, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2849-2889. [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. [Link]

- Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.

-

ChemRxiv. (2020). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. [Link]

- Google Patents. (2005). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US20050234261A1.

-

Gemo, M., Verteramo, L., & Gualandi, A. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 16, 2236–2244. [Link]

-

Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

PubChem. (n.d.). 1,2-Dichloro-3-(trifluoromethyl)benzene. [Link]

-

Gu, M., & Cheng, Z. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Journal of Materials Science and Chemical Engineering, 3, 103-108. [Link]

- Google Patents. (2010).

-

PrepChem.com. (n.d.). Synthesis of 3,4-Dichloro-5-hydroxybenzoic acid. [Link]

-

ResearchGate. (2015). (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. [Link]

- Patsnap. (2014). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.

- Google Patents. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A.

-

ResearchGate. (2009). Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl. [Link]

-

ResearchGate. (2019). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. [Link]

Sources

reactivity of trifluoromethoxy substituted benzoyl chlorides

<An In-depth Technical Guide to the Reactivity of Trifluoromethoxy-Substituted Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethoxy (-OCF₃)-substituted benzoyl chlorides are a class of highly reactive acylating agents that have garnered significant interest in pharmaceutical and materials science. The trifluoromethoxy group, often termed a "super-halogen," imparts a unique electronic profile to the benzoyl chloride moiety, drastically enhancing its reactivity compared to unsubstituted or other halogenated analogues.[1] This guide provides a comprehensive technical overview of the core principles governing the reactivity of these compounds. We will delve into the nuanced electronic effects of the -OCF₃ group, analyze its impact on the electrophilicity of the carbonyl carbon, present comparative reactivity data, and detail standard protocols for their synthesis and application in common organic transformations. This document is intended to serve as a foundational resource for scientists leveraging these powerful building blocks in their research and development endeavors.

The Unique Electronic Signature of the Trifluoromethoxy Group

To comprehend the reactivity of trifluoromethoxy-substituted benzoyl chlorides, one must first appreciate the distinct electronic properties of the -OCF₃ substituent. Unlike the simple methoxy (-OCH₃) group, which is a strong resonance donor (+M) and weak inductive withdrawer (-I), the trifluoromethoxy group exhibits a more complex and potent electronic character.[2]

-

Powerful Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond network. This potent inductive electron withdrawal is the dominant electronic feature of the -OCF₃ group.[2]

-

Weakened Resonance Effect (+M): While the oxygen atom still possesses lone pairs capable of delocalization into the aromatic π-system, this resonance donation is significantly attenuated. The strong pull of the fluorine atoms reduces the availability of these lone pairs for donation, rendering the +M effect much weaker than that of a methoxy group.[2]

The net result is that the trifluoromethoxy group acts as a strong overall electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution.[1][2] The magnitude of this effect is influenced by its position on the ring.

Positional Isomers and Net Electronic Impact

The position of the -OCF₃ group (ortho, meta, or para to the benzoyl chloride) is critical in determining the precise electronic influence on the carbonyl group's reactivity.

-

Para-Substitution: The inductive withdrawal (-I) strongly deactivates the ring and enhances the electrophilicity of the distant carbonyl carbon. The weak resonance effect (+M) slightly counteracts this but is largely overshadowed.

-

Meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the reactivity is almost exclusively dictated by the strong -I effect, leading to significant activation of the carbonyl group.

-

Ortho-Substitution: The ortho position presents a combination of a powerful inductive effect and a potential steric hindrance component, which can influence the approach of nucleophiles.[3]

The following diagram illustrates the dominant inductive electron withdrawal that activates the carbonyl carbon for nucleophilic attack.

Caption: Inductive effect of the -OCF₃ group on the benzoyl chloride moiety.

Enhanced Reactivity in Nucleophilic Acyl Substitution

The primary consequence of the -OCF₃ group's strong electron-withdrawing nature is a significant increase in the electrophilicity of the carbonyl carbon.[3][4] This makes trifluoromethoxy-substituted benzoyl chlorides exceptionally potent acylating agents, reacting more readily with nucleophiles compared to benzoyl chloride itself or analogues bearing electron-donating groups.

The rate-determining step in nucleophilic acyl substitution is typically the attack of the nucleophile on the carbonyl carbon.[4] By withdrawing electron density, the -OCF₃ group destabilizes the ground state of the benzoyl chloride and stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Comparative Reactivity: A Quantitative Perspective

The reactivity of substituted benzoyl chlorides can be correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.[5] The trifluoromethoxy group possesses positive Hammett substituent constants (σ), indicating its electron-withdrawing nature and rate-enhancing effect on reactions that build up negative charge in the transition state, such as nucleophilic acyl substitution.

| Substituent (Para-position) | Hammett Constant (σₚ) | Relative Reactivity Trend |

| -OCH₃ | -0.27 | Strongly Deactivating |

| -CH₃ | -0.17 | Deactivating |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Activating |

| -OCF₃ | +0.35 | Strongly Activating |

| -CF₃ | +0.54 | Very Strongly Activating |

| -NO₂ | +0.78 | Most Activating |

| Note: Hammett constants are sourced from various compilations and serve as a general guide. Actual values may vary slightly depending on the reaction and conditions. |

As the data illustrates, the para-trifluoromethoxy substituent significantly activates the benzoyl chloride towards nucleophilic attack, with a reactivity profile surpassing that of chloro- and approaching that of trifluoromethyl-substituted analogues.

Key Synthetic Applications and Protocols

Trifluoromethoxy-substituted benzoyl chlorides are versatile reagents used in a variety of critical acylation reactions. Their high reactivity allows for milder reaction conditions and often leads to higher yields compared to less activated acyl chlorides.

Schotten-Baumann Reaction: Amide and Ester Synthesis

The Schotten-Baumann reaction is a cornerstone of organic synthesis, used to prepare amides from amines and esters from alcohols.[6][7] The use of trifluoromethoxy-substituted benzoyl chlorides in this reaction is highly effective. The reaction is typically performed in a two-phase system with an aqueous base (like NaOH) to neutralize the HCl byproduct, driving the reaction to completion.[7][8]

Experimental Protocol: Synthesis of N-Benzyl-4-(trifluoromethoxy)benzamide

This protocol provides a general method for the acylation of an amine under Schotten-Baumann conditions.

Materials:

-

4-(Trifluoromethoxy)benzoyl chloride

-

Benzylamine

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 4-(trifluoromethoxy)benzoyl chloride (1.05 equivalents) in DCM to the stirred amine solution. Concurrently, add 1 M NaOH solution dropwise to maintain a pH between 9-11.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzyl-4-(trifluoromethoxy)benzamide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation attaches an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] Benzoyl chlorides with strong electron-withdrawing groups, like -OCF₃, are themselves deactivated towards electrophilic attack. However, they serve as the source of the highly reactive acylium ion. The aromatic substrate being acylated must be activated or at least not strongly deactivated.[12][13][14] The electron-withdrawing nature of the -OCF₃ group on the benzoyl chloride makes the resulting ketone product significantly less reactive than the starting aromatic substrate, thus preventing undesirable polyacylation reactions.[11]

Caption: Generalized workflow for a Friedel-Crafts acylation reaction.

Synthesis of Trifluoromethoxy-Substituted Benzoyl Chlorides

These valuable reagents are typically prepared from their corresponding benzoic acids. A common and effective method involves treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

From Benzoic Acids: The reaction of a trifluoromethoxy-substituted benzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), provides the benzoyl chloride in good yield. Oxalyl chloride is a milder alternative that can be advantageous for sensitive substrates.

-

From Benzotrichlorides: An alternative industrial route involves the halogen exchange fluorination of a substituted trichloromethylbenzoyl chloride using hydrogen fluoride (HF) in the presence of a catalyst.[15][16]

Applications in Drug Discovery and Advanced Materials

The trifluoromethoxy group is increasingly incorporated into bioactive molecules to enhance properties like metabolic stability, lipophilicity, and binding affinity.[17][18][19] Trifluoromethoxy-substituted benzoyl chlorides are key intermediates for introducing this "magic" group into drug candidates.[18] For example, they are used to synthesize benzamide scaffolds found in kinase inhibitors for cancer therapy.[9] The unique electronic properties also make them valuable building blocks for specialty polymers and other advanced materials.

Conclusion

Trifluoromethoxy-substituted benzoyl chlorides are highly activated acylating agents whose reactivity is dominated by the powerful inductive electron-withdrawing effect of the -OCF₃ group. This inherent reactivity makes them superior reagents for a range of transformations, including Schotten-Baumann reactions and Friedel-Crafts acylations, enabling efficient synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of the electronic principles outlined in this guide allows researchers to effectively harness the synthetic potential of these versatile chemical building blocks.

References

- Process for preparing substituted benzoyl chlorides. Google Patents.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available at: [Link]

-

Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. ACS Publications. Available at: [Link]

- Preparation of trifluoromethyl-benzoyl halides. Google Patents.

-

Hammett equation. Wikipedia. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

Schotten Baumann Reaction. BYJU'S. Available at: [Link]

-

The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. ResearchGate. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Process for the preparation of trifluoromethylbenzoyl halides. European Patent Office. Available at: [Link]

-

Friedel-Crafts reactions with Deactivating groups. Reddit. Available at: [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Schotten–Baumann reaction. Wikipedia. Available at: [Link]

-

Selection of Hammett constant σ + values for selected functional... ResearchGate. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

-

Problem Set #3 – Solutions Q1, 3, 5, 7. University of Guelph. Available at: [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. Available at: [Link]

-

Schotten–Baumann reaction. Grokipedia. Available at: [Link]

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

-

Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Available at: [Link]

-

Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 15. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 16. data.epo.org [data.epo.org]

- 17. mdpi.com [mdpi.com]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

electrophilicity of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

An In-depth Technical Guide to the Electrophilicity and Reactivity of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, a highly reactive and synthetically valuable intermediate in modern medicinal chemistry. We will dissect the intricate interplay of electronic effects conferred by its unique substitution pattern, which culminates in a pronouncedly electrophilic carbonyl center. This guide will explore the causality behind its heightened reactivity in nucleophilic acyl substitution reactions, present a comparative analysis with other benzoyl chlorides, and provide validated experimental protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this reagent for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: A Strategically Designed Reagent for Modern Synthesis

In the landscape of drug discovery and development, the strategic functionalization of molecular scaffolds is paramount. Reagents that offer high reactivity, specificity, and the ability to introduce desirable physicochemical properties are of immense value. This compound emerges as a quintessential example of such a reagent. Its utility extends beyond that of a simple acylating agent; it serves as a powerful building block for installing a uniquely substituted phenyl ring into target molecules.

The presence of chloro and trifluoromethoxy groups is not arbitrary. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly recognized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The high reactivity of the benzoyl chloride functional group ensures efficient and often high-yielding coupling reactions, making it an indispensable tool for medicinal chemists.[2][3] This guide will elucidate the fundamental chemical principles that govern the reactivity of this important synthetic intermediate.

Dissecting the Molecular Architecture: An Analysis of Electronic Effects

The exceptional electrophilicity of the carbonyl carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of its substituents. Understanding these effects is key to predicting and controlling its reactivity.

The carbonyl carbon in any acyl chloride is inherently electrophilic due to the polarization of the C=O bond and the inductive effect of the chlorine atom.[4] However, in this specific molecule, the aromatic ring's substituents dramatically amplify this electrophilicity.

-

Dichloro Substitution (C3, C4): The two chlorine atoms exert a powerful inductive effect (-I) , pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon. While halogens can technically donate electron density via resonance (+R), the inductive effect is overwhelmingly dominant for chlorine.

-

Trifluoromethoxy Group (-OCF₃) (C5): This is a profoundly electron-withdrawing group. The three highly electronegative fluorine atoms create an intense inductive pull on the oxygen atom, which in turn strongly withdraws electron density from the aromatic ring. This potent -I effect significantly outweighs the oxygen's potential to donate electrons via resonance (+R). The -OCF₃ group is one of the most strongly deactivating meta-directing groups known.[1]

The synergy of these three powerful electron-withdrawing substituents creates a highly electron-deficient aromatic system. This deficiency is relayed to the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.

Caption: Inductive electron withdrawal by substituents enhancing carbonyl carbon electrophilicity.

A Comparative Framework for Reactivity

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution is a well-established principle governed by the electronic nature of the ring substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon and accelerate the rate of reaction, while electron-donating groups (EDGs) have the opposite effect.[5][6][7]

This compound sits at the high end of the reactivity spectrum due to its trifecta of powerful EWGs.

| Substituted Benzoyl Chloride | Substituent(s) | Electronic Effect | Relative Electrophilicity | Predicted Reactivity |

| 4-Methoxybenzoyl chloride | -OCH₃ | Strong EDG (+R > -I) | Low | Low |

| Benzoyl chloride | -H | Neutral (Reference) | Moderate | Moderate |

| 4-Chlorobenzoyl chloride | -Cl | Weak EWG (-I > +R) | High | High |

| 4-Nitrobenzoyl chloride | -NO₂ | Strong EWG (-I, -R) | Very High | Very High |

| This compound | -Cl, -Cl, -OCF₃ | Very Strong EWG (-I) | Exceptionally High | Exceptionally High |

This heightened reactivity means that reactions can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to less activated benzoyl chlorides, which can be advantageous when working with sensitive substrates.

Mechanism in Action: Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution.[2] This process generally proceeds via a two-step, addition-elimination mechanism involving a tetrahedral intermediate.

Caption: General workflow for nucleophilic acyl substitution of benzoyl chlorides.

For this compound, the extremely electrophilic carbonyl carbon significantly lowers the activation energy for the initial nucleophilic attack (Step 1), making this step particularly rapid. The chloride ion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate and reformation of the carbonyl double bond (Step 2).

Common Applications:

-

Amide Synthesis: Rapid reaction with primary or secondary amines to form amides, a crucial linkage in many pharmaceuticals.

-

Ester Synthesis: Efficient esterification with alcohols, often not requiring a catalyst due to the high intrinsic reactivity.[2]

-

Friedel-Crafts Acylation: Acylation of electron-rich aromatic rings to form ketones, though the deactivating nature of the substituents on the benzoyl chloride itself must be considered for the reaction conditions.[8]

Synthesis and Experimental Protocol

This compound is typically prepared from its corresponding carboxylic acid, 3,4-dichloro-5-(trifluoromethoxy)benzoic acid. The conversion is a standard procedure in organic synthesis, most commonly employing thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

3,4-dichloro-5-(trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 3,4-dichloro-5-(trifluoromethoxy)benzoic acid (1.0 eq) and a minimal amount of anhydrous toluene to create a slurry.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the slurry at room temperature. Gas evolution should be observed.

-

Reaction: Gently heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. Monitor the reaction's progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). To ensure complete removal of volatile impurities, co-evaporate the residue with anhydrous toluene (2-3 times).

-

Product: The resulting crude this compound is often of sufficient purity for subsequent reactions. It should be used immediately or stored under a strictly inert and anhydrous atmosphere, as it is highly sensitive to moisture.[11]

Self-Validation: The success of the synthesis can be confirmed by the disappearance of the carboxylic acid starting material on a TLC plate and by spectroscopic analysis (e.g., IR spectroscopy showing the characteristic C=O stretch of an acyl chloride at ~1770-1800 cm⁻¹).

Conclusion: A High-Potency Tool for Chemical Innovation

The electrophilicity of this compound is not merely a theoretical curiosity; it is the cornerstone of its synthetic utility. The strategic placement of two chlorine atoms and a powerful electron-withdrawing trifluoromethoxy group creates an exceptionally reactive acylating agent. This heightened reactivity translates into practical advantages in the laboratory, enabling efficient chemical transformations under mild conditions. For scientists and researchers in drug development, this molecule represents a premier building block for introducing a functional handle that can enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. National Center for Biotechnology Information. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

-

Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion - ACS Publications. ACS Publications. [Link]

-

An analysis of electrophilic aromatic substitution: a “complex approach” - RSC Publishing. Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. [Link]

-

Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides - ResearchGate. ResearchGate. [Link]

- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents.

-

Electrophilicity of Carboxylic Acids Derivatives. - OpenOChem Learn. OpenOChem Learn. [Link]

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. Beilstein Journals. [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

-

Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions | Request PDF - ResearchGate. ResearchGate. [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Acyl Chlorides (OCR A Level Chemistry A): Revision Note - Save My Exams. Save My Exams. [Link]

-

Predict the major products formed when benzoyl chloride (PhCOCl) ... - Pearson. Pearson. [Link]

-

4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem. National Center for Biotechnology Information. [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Sage Organics. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. savemyexams.com [savemyexams.com]

- 3. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 4. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl Chloride in Organic Solvents

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of an appropriate solvent system is a critical parameter dictating reaction efficiency, product purity, and overall process viability. This technical guide offers an in-depth exploration of the solubility characteristics of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride, a highly reactive intermediate pivotal in the development of novel molecular entities. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a framework for predicting its solubility based on structural analogy and fundamental chemical principles. Furthermore, it outlines a rigorous, field-proven experimental protocol for the precise determination of its solubility in a range of common organic solvents.

Understanding the Molecule: Physicochemical Properties and Reactivity

This compound, with the molecular formula C₈H₂Cl₃F₃O₂ and a molecular weight of 293.45 g/mol , is a complex benzoyl chloride derivative.[1] Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a highly reactive benzoyl chloride moiety. This acyl chloride functional group is the dominant determinant of its chemical behavior, rendering the molecule susceptible to nucleophilic attack.

A crucial consideration is the compound's pronounced reactivity with protic solvents. Like other acyl chlorides, this compound will react vigorously with water, alcohols, and primary or secondary amines.[2] This reaction, typically a hydrolysis or alcoholysis, results in the formation of the corresponding carboxylic acid or ester, respectively, and hydrochloric acid as a byproduct.[2][3] Consequently, the concept of "solubility" in protic solvents is moot, as the compound undergoes chemical transformation rather than simple dissolution. Therefore, all handling and experimental procedures must be conducted under strictly anhydrous conditions to maintain the compound's chemical integrity.

Safety is paramount when handling this and similar compounds. It is corrosive and causes severe skin burns and eye damage.[4][5][6] Work should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[4][5][7]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

In the absence of specific experimental data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of this compound in various organic solvents. The molecule possesses both polar (C=O, C-Cl, C-O-C, C-F) and non-polar (benzene ring) regions, suggesting a degree of solubility in a range of aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High | The polar functional groups on the benzoyl chloride derivative can interact favorably with the polar nature of these solvents. Structurally similar benzoyl chlorides exhibit good solubility in these solvents.[3] |

| Aprotic Non-Polar | Toluene, Benzene, Diethyl Ether, Hexanes | Moderate to High | The aromatic ring of the compound will have favorable interactions with aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexanes may be lower due to the compound's overall polarity. |

| Protic | Water, Methanol, Ethanol | Reactive | The acyl chloride moiety will react with the hydroxyl groups of these solvents, leading to decomposition rather than dissolution.[2][3] |

Experimental Determination of Solubility: A Rigorous Protocol

Given the lack of published quantitative data, experimental determination of solubility is essential for any research or development application. The following isothermal shake-flask method is a robust and reliable technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., acetone, acetonitrile, THF, DCM, toluene, hexanes)

-

Drying agent for solvents (e.g., molecular sieves)

-

Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks, pipettes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly clean and oven-dry all glassware to remove any traces of water.

-

Ensure all solvents are of high purity and are anhydrous. If necessary, dry the solvents using appropriate methods (e.g., passing through a column of activated alumina or distillation over a suitable drying agent).

-

Set up a system to work under an inert atmosphere (e.g., a glove box or a Schlenk line).

-

-

Sample Preparation:

-

Into a series of oven-dried vials, add an excess amount of this compound. The exact amount should be enough to ensure that a saturated solution is formed and some solid remains undissolved.

-

Under an inert atmosphere, accurately add a known volume of the desired anhydrous organic solvent to each vial.

-

Securely cap the vials with PTFE-lined caps to prevent solvent evaporation and atmospheric moisture ingress.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. This step is critical to ensure that no solid particles are transferred.

-

Accurately dilute the collected sample with a known volume of the same anhydrous solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative understanding of its solubility can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to be soluble in a range of aprotic polar and non-polar organic solvents but will react with protic solvents. For applications requiring precise concentration knowledge, the provided experimental protocol offers a robust and reliable method for determining its solubility. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the successful use of this reactive intermediate in their synthetic endeavors.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for a similar benzoyl chloride derivative.

- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for a similar benzoyl chloride derivative.

- Sigma-Aldrich. (2025, July 10). Safety Data Sheet for a similar benzoyl chloride derivative.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 3,4,5-Trifluorobenzoyl chloride.

- Apollo Scientific. (n.d.). Safety Data Sheet for 3-Methoxy-2,4,5-trifluorobenzoyl chloride.

- Sigma-Aldrich. (n.d.). Product Page for 3,4,5-Trifluorobenzoyl chloride.

- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.

- Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thionyl chloride? Reddit.

- Oakwood Chemical. (n.d.). Product Page for this compound.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents. BenchChem.

- PubChem. (n.d.). 3,4,5-Trifluorobenzoyl chloride.

- Sigma-Aldrich. (n.d.). Product Page for 3-Chloro-4-(trifluoromethoxy)benzoyl chloride.

- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzyl chloride. Chem-Impex.

- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts.

- Khan Academy. (2014, January 20).

- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?

- Santa Cruz Biotechnology. (n.d.). Product Page for 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride.

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride.

- ChemicalBook. (n.d.). Product Page for 2-Ethyl-1-methyl-3-propylcyclobutane. ChemicalBook.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]